![molecular formula C11H12ClFO4S B2447721 Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1488651-42-8](/img/structure/B2447721.png)
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorosulfonyl and fluorine groups, and the electron-donating tert-butyl group. The chlorosulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate can be used in living radical polymerization (LRP) . For instance, it has been employed in the dispersion and soap-free emulsion polymerization of tert-butyl acrylate (tBA) mediated by cobalt porphyrin . This application is relevant for developing advanced materials with controlled molecular weight and architecture.
Polymerization and Materials Science
Mechanism of Action
Target of Action
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate is a complex organic compoundSimilar compounds, such as tert-butylsulfinyl chloride, have been shown to react with primary and secondary amines . These amines could be proteins or other biological molecules in the body.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might interact with its targets (such as amines) to form new compounds . The formation of these new compounds could lead to changes in the biological system.
Biochemical Pathways
The downstream effects of these changes would depend on the specific nature and role of the affected pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The interaction of the compound with its targets and the subsequent formation of new compounds could lead to various molecular and cellular changes .
properties
IUPAC Name |
tert-butyl 3-chlorosulfonyl-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c1-11(2,3)17-10(14)7-4-5-8(13)9(6-7)18(12,15)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAVAWBFEGREPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate | |
CAS RN |
1488651-42-8 |
Source
|
Record name | tert-butyl 3-(chlorosulfonyl)-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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